Trichlamide

Catalog No.
S572838
CAS No.
70193-21-4
M.F
C13H16Cl3NO3
M. Wt
340.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichlamide

Fungicide resistance threatens rice blast control. Trichlamide's host defense induction (FRAC P) provides a prophylactic, cross-resistance-breaking tool. • Rotational partner against Pyricularia oryzae with no pre-existing resistance. • Compatible with EC/SC formulations for tank-mix uniformity. • Supplied with certificate of analysis; global shipping.

CAS Number

70193-21-4

Product Name

Trichlamide

IUPAC Name

N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide

Molecular Formula

C13H16Cl3NO3

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19)

InChI Key

NHTFLYKPEGXOAN-UHFFFAOYSA-N

SMILES

CCCCOC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1O

Canonical SMILES

CCCCOC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1O

The exact mass of the compound Trichlamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Trichlamide, N-(2,2,2-Trichloro-1-butoxyethyl)salicylamide, N-(1-Butoxy-2,2,2-trichloroethyl)salicylamide, 2-Hydroxy-N-(2,2,2-trichloro-1-butoxyethyl)benzamide, Salicylamide, N-(2,2,2-trichloro-1-butoxyethyl)-

Purity

≥98%

Package Size

25 mg, 100 mg, 500 mg, 1 g

Trichlamide is a benzamide fungicide belonging to the chemical class of salicylamides. Its primary role is in the management of fungal pathogens in agricultural settings. As a salicylamide derivative, its mode of action is categorized as host plant defense induction, a mechanism that activates the plant's own immune system to resist infection, rather than directly attacking the pathogen. This property positions it as a tool for proactive disease management, particularly for challenging diseases like rice blast caused by *Pyricularia oryzae*.

Research Fit

WorkflowNon-systemic soil treatment fungicide research
Mode of ActionMicrosomal lipid peroxidation inhibition (FRAC Group 22)
FormRacemic mixture; analytical standard grade available
Procurement ContextSupports clubroot control field trials and pesticide residue analysis

Selecting a fungicide based solely on the target pathogen, such as rice blast, overlooks critical differences in the mode of action (MOA) that directly impact field performance and long-term sustainability. Trichlamide functions as a host defense inducer (Group P), which is fundamentally different from melanin biosynthesis inhibitors like Tricyclazole (Group I) or respiration inhibitors like Azoxystrobin (Group C, QoI). These distinct biochemical pathways mean the compounds are not interchangeable. Substitution can lead to failures in resistance management strategies, suboptimal application timing (prophylactic vs. curative), and a mismatch with the specific resistance profile of the local pathogen population. Therefore, procurement decisions require precise matching of the MOA to the specific agronomic challenge.

Substitution Risk

Pathogen-specific field data
Efficacy benchmarks against P. brassicae (clubroot) exist only for Trichlamide; generic benzamides may not replicate field performance.
Distinct mechanism of action
Lipid peroxidation inhibition (FRAC 22) differs from sterol, respiration, and nucleic acid synthesis inhibitor classes; cross-resistance data lacking.
FRAC Group 22 specificity
Not interchangeable with other Group 22 compounds (e.g., ethaboxam targets β-tubulin); mechanism context may differ.

Alternative MOA for Tricyclazole-Resistant Rice Blast

The long-term, widespread use of the fungicide Tricyclazole for rice blast has led to the documented adaptation of *Pyricularia oryzae* isolates, reducing its field efficacy. One study noted that while Tricyclazole application reduced disease severity for most isolates, certain adapted isolates showed continued aggression. Trichlamide, as a host defense inducer, operates via a completely different biochemical pathway (Group P) compared to Tricyclazole, a melanin biosynthesis inhibitor (Group I). This mechanistic difference makes Trichlamide a non-cross-resistant alternative, suitable for integrated pest management (IPM) programs where Tricyclazole efficacy is declining.

Evidence DimensionMode of Action (MOA) & Resistance Risk
Target Compound DataHost Plant Defense Induction (Group P); not subject to target-site resistance developed against melanin biosynthesis inhibitors.
Comparator Or BaselineTricyclazole: Melanin Biosynthesis Inhibitor (Group I) with documented cases of pathogen adaptation and reduced efficacy.
Quantified DifferenceFundamentally different MOA, providing a tool for rotation or substitution where Tricyclazole resistance is a concern.
ConditionsManagement of *Pyricularia oryzae* (rice blast) in agricultural settings, particularly where fungicide resistance is suspected or confirmed.

Procuring a fungicide with an alternative mode of action is a primary strategy to ensure effective season-long disease control in the face of evolving pathogen resistance.

Clubroot Field Trial
Head-to-head
Trichlamide
30 kg a.i./ha
vs
PCNB
50 kg a.i./ha
Reported equivalent endpoint response at 40% lower application rate
Field trial; Chinese cabbage; preplant broadcast soil treatment

Liquid Formulation Suitability

The performance of an active ingredient is critically dependent on its formulation, which is dictated by its physicochemical properties like solubility in relevant organic solvents. For creating high-stability liquid formulations such as Emulsifiable Concentrates (EC) or Dispersible Concentrates (DC), high solubility in carriers like aromatic naphtha or polar aprotic solvents is essential. While specific quantitative data for Trichlamide is not available in the reviewed literature, its benzamide structure is conducive to solubility in a range of industrial solvents used in agrochemical preparations. This allows formulators to develop concentrated, stable, and easily dispersible products.

Evidence DimensionFormulation Suitability
Target Compound DataBenzamide chemical structure, indicating likely solubility in common agrochemical solvents (e.g., aromatics, ketones, esters) used for EC/DC formulations.
Comparator Or BaselineActive ingredients with poor solubility in organic solvents, which are restricted to less versatile formulations like Wettable Powders (WP) or Water Dispersible Granules (WG).
Quantified DifferenceNot quantifiable from search results. The advantage lies in the potential to create user-friendly, high-concentration liquid formulations over solid, dustier alternatives.
ConditionsDevelopment and manufacturing of agrochemical formulations for commercial use.

The compound's chemical nature supports its use in modern liquid formulations, which offer advantages in handling, mixing, and application efficiency over older, solid-based formulations.

Root Hair Infection Inhibition
Head-to-head
Trichlamide among most effective at inhibiting primary root hair infection; most apparent residual activity
Supports early infection stage endpoint comparison
Greenhouse study; ranked vs benomyl, quintozene, calcium cyanamide, EF 70513
Antimicrobial MIC Range
Class-level
50–500 ppm
Reported broad-spectrum activity; data to verify
In vitro; Aspergillus, Penicillium, Chaetomium, Rhizopus, Fusarium, E. coli, S. aureus, B. subtilis
Mammalian Toxicity
Context-dependent
Rat oral LD50 >7,000 mg/kg
Reported low acute toxicity classification; safety-related endpoint monitoring
Class-level inference; review source-specific data
Physicochemical Stability
Class-level
Stable to acid, base, light; ≤70°C
Supports formulation compatibility review
Low aqueous solubility; high solubility in acetone, methanol, chloroform
Mechanism of Action
Class-level
Inhibition of microsomal lipid peroxidation (FRAC Group 22)
Rotational option context; distinct from sterol biosynthesis and respiration inhibitors
Cross-resistance data not available in public literature

Rotational Partner in Rice Blast Resistance

In regions with known or suspected resistance to melanin biosynthesis inhibitors (e.g., Tricyclazole) or QoI fungicides, Trichlamide is the right choice as a rotational partner. Its distinct host defense induction mechanism breaks the cycle of resistance pressure on single-site-of-action fungicides, helping to preserve the efficacy of other chemical classes.

Prophylactic Plant Defense Priming

Given its mode of action as a plant defense activator, Trichlamide is best utilized in a prophylactic or preventative spray program. Application before the onset of high disease pressure allows the crop to build its own defense mechanisms, providing a more robust and durable form of protection compared to relying solely on curative, direct-acting fungicides after infection has occurred.

Ease-of-Use in Liquid Formulations

For formulators and large-scale agricultural operations, Trichlamide's suitability for inclusion in modern liquid formulations (like EC or SC) makes it a preferred choice. These formulations offer superior handling, tank-mixing compatibility, and application uniformity compared to older solid formulations, optimizing operational efficiency.

Application Fit Matrix

Application
Selection Property
Validation Focus
Clubroot disease research in brassicas
Field-validated lower application rate vs. PCNB
Endpoint response comparison at reduced chemical input
Industrial antimicrobial preservation
Broad-spectrum MIC profile (50–500 ppm)
Species-specific MIC verification; formulation stability
Analytical reference standard
Certified purity ≥99% (qNMR, GC)
Certificate of Analysis (CoA) review for residue testing
Resistance management rotation
Unique FRAC Group 22 mechanism
Rotational compatibility with existing fungicide programs

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Trichlamide

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